molecular formula C13H20Cl2N2 B11845009 10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride

10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride

Cat. No.: B11845009
M. Wt: 275.21 g/mol
InChI Key: OWLJOBYRFABGOP-UHFFFAOYSA-N
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Description

10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride is a chemical compound with a complex structure that belongs to the class of pyrazinoisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride typically involves the reaction of pyrazinoisoquinoline derivatives with methylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from 0°C to 50°C. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazinoisoquinoline derivatives .

Scientific Research Applications

10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved may vary depending on the specific application and target .

Properties

Molecular Formula

C13H20Cl2N2

Molecular Weight

275.21 g/mol

IUPAC Name

10-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride

InChI

InChI=1S/C13H18N2.2ClH/c1-10-2-3-11-4-6-15-7-5-14-9-13(15)12(11)8-10;;/h2-3,8,13-14H,4-7,9H2,1H3;2*1H

InChI Key

OWLJOBYRFABGOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCN3C2CNCC3)C=C1.Cl.Cl

Origin of Product

United States

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